3-methoxy-N-methyl-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

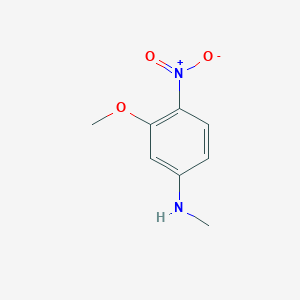

3-methoxy-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the synthesis of insensitive explosives .

Synthesis Analysis

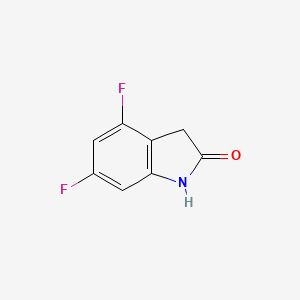

The synthesis of 3-methoxy-N-methyl-4-nitroaniline involves several steps. The first step is N-demethylation, which involves the removal of a methyl group from the nitrogen atom, resulting in the formation of 4-nitroaniline and formaldehyde . The second step is a monooxygenation reaction, which transforms 4-nitroaniline to 4-aminophenol . The third step involves oxidative deamination, which removes the amine group from 4-aminophenol, resulting in the formation of 1, 2, 4-benzenetriol .Molecular Structure Analysis

The molecular structure of 3-methoxy-N-methyl-4-nitroaniline consists of a benzene ring substituted with a methoxy group, a nitro group, and a methylamine group .Chemical Reactions Analysis

The chemical reactions involving 3-methoxy-N-methyl-4-nitroaniline are primarily related to its use in the synthesis of insensitive explosives . The compound undergoes various reactions, including N-demethylation, monooxygenation, and oxidative deamination .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-N-methyl-4-nitroaniline include a molecular weight of 182.18 , and it is insoluble in water .Wissenschaftliche Forschungsanwendungen

Dye and Pigment Synthesis

This compound is used as an intermediate in the synthesis of various dyes and pigments. It plays a crucial role in the formation of complex molecules that are used in coloring textiles, plastics, and other materials .

Molluscicidal Agent

Research has shown that 3-methoxy-N-methyl-4-nitroaniline can act as a molluscicidal agent, which means it can be used to control or eliminate mollusks like snails and slugs that are often pests in agriculture .

Hemolytic Anemia Studies

It has been utilized in studies related to hemolytic anemia, a condition where red blood cells are destroyed faster than they can be made .

Insensitive Explosives

This chemical has been added to the synthesis of insensitive explosives to reduce the melting temperature of energetic materials, making them safer to handle .

Proteomics Research

It is also a product used in proteomics research, which involves the study of proteomes and their functions .

Pharmaceutical Testing

3-methoxy-N-methyl-4-nitroaniline is used for pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methyl-4-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)

amine](/img/structure/B1359065.png)